![molecular formula C25H21N B3845160 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B3845160.png)
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine
Overview
Description
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine, also known as ADINA, is a synthetic compound that belongs to the class of azepine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and to increase the production of reactive oxygen species, leading to oxidative stress and apoptosis. Additionally, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation.
Advantages and Limitations for Lab Experiments
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, its efficacy and safety in vivo need to be further evaluated before it can be considered for clinical use.
Future Directions
There are several future directions for research on 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine. One potential area of research is to further investigate its mechanism of action and molecular targets. This could lead to the development of more specific and effective therapeutic agents that target cancer and inflammatory diseases. Additionally, the efficacy and safety of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in vivo need to be further evaluated in animal models and clinical trials. Finally, the potential use of 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in combination with other therapeutic agents should be explored, as it may have synergistic effects and improve treatment outcomes.
Conclusion
In conclusion, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical structure and properties make it a promising candidate for further research in the fields of cancer and inflammation. While there are still limitations and challenges to using 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Scientific Research Applications
4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been studied for its potential use in various scientific research applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
13-prop-2-enyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-2-15-26-16-20-13-11-18-7-3-5-9-22(18)24(20)25-21(17-26)14-12-19-8-4-6-10-23(19)25/h2-14H,1,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULZPBBOKXZYIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyto5H3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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